molecular formula C14H9ClN2O4 B6086339 2-[(Z)-2-(4-chloroanilino)-1-nitroethenyl]cyclohexa-2,5-diene-1,4-dione

2-[(Z)-2-(4-chloroanilino)-1-nitroethenyl]cyclohexa-2,5-diene-1,4-dione

Cat. No.: B6086339
M. Wt: 304.68 g/mol
InChI Key: FRGLXLPCEZPURU-JYRVWZFOSA-N
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Description

2-[(Z)-2-(4-chloroanilino)-1-nitroethenyl]cyclohexa-2,5-diene-1,4-dione is a complex organic compound characterized by its unique structure, which includes a nitroethenyl group, a chloroanilino group, and a cyclohexa-2,5-diene-1,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Z)-2-(4-chloroanilino)-1-nitroethenyl]cyclohexa-2,5-diene-1,4-dione typically involves a multi-step process:

    Formation of the Nitroethenyl Intermediate: This step involves the nitration of an appropriate precursor to introduce the nitro group.

    Introduction of the Chloroanilino Group: This step involves the reaction of the nitroethenyl intermediate with 4-chloroaniline under controlled conditions to form the desired product.

    Cyclization: The final step involves the cyclization of the intermediate to form the cyclohexa-2,5-diene-1,4-dione core.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitroethenyl group, leading to the formation of various oxidized products.

    Reduction: Reduction of the nitro group can yield amine derivatives, which may have different properties and applications.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

    Oxidation Products: Various oxidized derivatives depending on the specific conditions and reagents used.

    Reduction Products:

    Substitution Products: Compounds with different substituents on the chloroanilino group, potentially leading to new materials or bioactive compounds.

Scientific Research Applications

2-[(Z)-2-(4-chloroanilino)-1-nitroethenyl]cyclohexa-2,5-diene-1,4-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

Mechanism of Action

The mechanism of action of 2-[(Z)-2-(4-chloroanilino)-1-nitroethenyl]cyclohexa-2,5-diene-1,4-dione involves its interaction with specific molecular targets. The nitroethenyl group can participate in redox reactions, potentially leading to the generation of reactive oxygen species. The chloroanilino group may interact with specific enzymes or receptors, modulating their activity. The overall effect of the compound depends on the balance of these interactions and the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    2-[(Z)-2-(4-bromoanilino)-1-nitroethenyl]cyclohexa-2,5-diene-1,4-dione: Similar structure with a bromo group instead of a chloro group.

    2-[(Z)-2-(4-methoxyanilino)-1-nitroethenyl]cyclohexa-2,5-diene-1,4-dione: Similar structure with a methoxy group instead of a chloro group.

    2-[(Z)-2-(4-nitroanilino)-1-nitroethenyl]cyclohexa-2,5-diene-1,4-dione: Similar structure with a nitro group instead of a chloro group.

Uniqueness

The presence of the chloroanilino group in 2-[(Z)-2-(4-chloroanilino)-1-nitroethenyl]cyclohexa-2,5-diene-1,4-dione imparts unique properties, such as specific reactivity patterns and potential biological activity. The combination of the nitroethenyl and chloroanilino groups in the same molecule allows for a diverse range of chemical reactions and interactions, making this compound a valuable tool in various fields of research.

Properties

IUPAC Name

2-[(Z)-2-(4-chloroanilino)-1-nitroethenyl]cyclohexa-2,5-diene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O4/c15-9-1-3-10(4-2-9)16-8-13(17(20)21)12-7-11(18)5-6-14(12)19/h1-8,16H/b13-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRGLXLPCEZPURU-JYRVWZFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC=C(C2=CC(=O)C=CC2=O)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1N/C=C(/C2=CC(=O)C=CC2=O)\[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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